molecular formula C5H9BrO2Zn B6316151 4-Methoxy-4-oxobutylzinc bromide CAS No. 193820-00-7

4-Methoxy-4-oxobutylzinc bromide

Cat. No.: B6316151
CAS No.: 193820-00-7
M. Wt: 246.4 g/mol
InChI Key: JWDNNDTXKNXSEH-UHFFFAOYSA-M
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Description

4-Methoxy-4-oxobutylzinc bromide is an organozinc compound with the molecular formula C5H9O2ZnBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4-oxobutylzinc bromide generally involves the reaction of 4-methoxy-4-oxobutyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-4-oxobutylzinc bromide is known to undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 4-Methoxy-4-oxobutylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution, to form new chemical bonds. The zinc atom acts as a Lewis acid, facilitating the reaction by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-4-oxobutylzinc bromide is unique due to its specific reactivity profile and the ability to form stable organozinc intermediates. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules .

Properties

IUPAC Name

bromozinc(1+);methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-4-5(6)7-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDNNDTXKNXSEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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